Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
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Overview
Description
Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design . The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for developing new pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with ethyl 2-bromo-2,3-dimethylbutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a probe for studying enzyme functions and receptor interactions.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and kinase inhibitor.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-phenylimidazo[2,1-b]thiazole: Similar structure but lacks the trifluoromethyl group.
3-Methyl-6-(4-trifluoromethylphenyl)imidazo[2,1-b]thiazole: Contains a trifluoromethyl group on the phenyl ring instead of the thiazole ring.
Uniqueness
Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is unique due to the presence of both the trifluoromethyl group and the ethyl ester group, which enhance its lipophilicity and metabolic stability. These features make it a valuable scaffold for drug development and other scientific research applications .
Properties
IUPAC Name |
ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2S/c1-4-18-9(17)7-8(11(12,13)14)15-10-16(7)5(2)6(3)19-10/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDKNWQTDRUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=C(S2)C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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